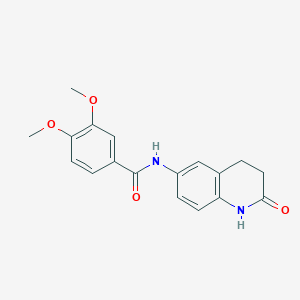

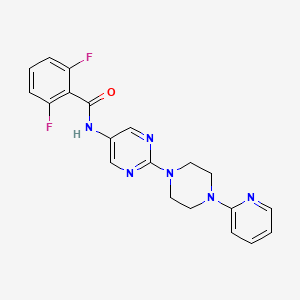

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

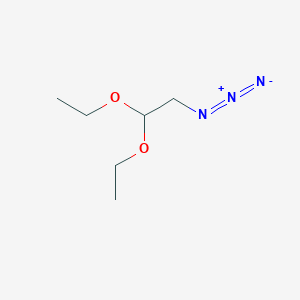

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Enantioselective Synthesis

The enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, as studied by Jimenez et al. (2019), demonstrates its potential in organic chemistry. The study highlights the use of various fungal strains for ene-reduction, leading to a compound with an uncommon CN-bearing stereogenic center, showcasing the chemical's versatility in synthesis and biotransformation processes (Jimenez et al., 2019).

SARS Coronavirus Helicase Inhibition

Research by Lee et al. (2017) discovered that a compound similar to (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide can suppress SARS coronavirus helicase. This compound demonstrated significant inhibition of the virus's enzymatic activities, making it a potential candidate for antiviral drug development (Lee et al., 2017).

Camps Cyclization and Transformation

Mochalov et al. (2016) explored transformations of N-(2-acylaryl)benzamides and analogs under Camps cyclization conditions. This research is relevant due to the structural similarities and demonstrates the chemical's applicability in producing various derivatives through cyclization reactions (Mochalov et al., 2016).

Cytotoxic Agents Development

Tarleton et al. (2013) conducted a study on 2-phenylacrylamides as broad-spectrum cytotoxic agents. This research highlights the potential of acrylamide derivatives in developing new cytotoxic scaffolds for cancer treatment (Tarleton et al., 2013).

Hemoglobin Adduct Formation

Fennell et al. (2005) studied the metabolism and hemoglobin adduct formation of acrylamide in humans, which is relevant for understanding the biochemical interactions and potential biological implications of acrylamide derivatives (Fennell et al., 2005).

Synthesis of β-Peptide Building Blocks

Research by Masesane and Steel (2004) on the synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid using furan and acrylate demonstrates the application of furan-acrylamide derivatives in the production of building blocks for β-peptides (Masesane & Steel, 2004).

Mitigating Acrylamide and Furan in Food

Anese et al. (2013) discussed strategies to mitigate acrylamide and furan in food, relevant for understanding the implications and control of furan-acrylamide derivatives in food science (Anese et al., 2013).

Fluorescence Binding Studies

A study by Meng et al. (2012) on the synthesis of p-hydroxycinnamic acid amides and their fluorescence binding with bovine serum albumin highlights the utility of acrylamide derivatives in biochemical studies (Meng et al., 2012).

Supramolecular Polymer Chemistry

Research by Fleischmann and Ritter (2013) on thermo- and pH-sensitive copolymers containing acrylamide demonstrates the use of acrylamide derivatives in developing responsive materials for supramolecular chemistry applications (Fleischmann & Ritter, 2013).

Corrosion Inhibitors for Copper

A study by Abu-Rayyan et al. (2022) on the synthesis and characterization of new acrylamide derivatives as corrosion inhibitors provides insight into the application of such compounds in materials science, particularly for protecting metals like copper (Abu-Rayyan et al., 2022).

Propriétés

IUPAC Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-17(11-10-16-7-4-12-22-16)19-13-18(21,15-8-9-15)14-5-2-1-3-6-14/h1-7,10-12,15,21H,8-9,13H2,(H,19,20)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSUMDTZFAYNFG-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CNC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)

![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2413928.png)

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)